(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

CAS No.: 1251257-52-9

Cat. No.: VC7871896

Molecular Formula: C6H10N4

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251257-52-9 |

|---|---|

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 |

| IUPAC Name | (4-cyclopropyl-1,2,4-triazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2 |

| Standard InChI Key | FDZAZLVLKYQZNG-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=NN=C2CN |

| Canonical SMILES | C1CC1N2C=NN=C2CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

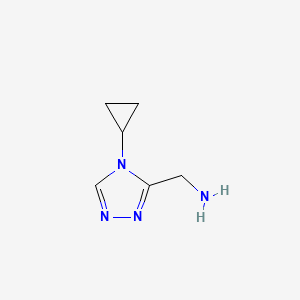

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) belongs to the 1,2,4-triazole family, featuring a cyclopropyl group at the N4 position and an aminomethyl substituent at C3 (Figure 1). The planar triazole ring facilitates π-π stacking interactions, while the cyclopropyl moiety introduces steric constraints that influence conformational dynamics.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | (4-Cyclopropyl-1,2,4-triazol-3-yl)methanamine |

| InChI Key | FDZAZLVLKYQZNG-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=NN=C2CN |

The compound’s canonical SMILES string confirms the cyclopropyl group (C1CC1) fused to the triazole nitrogen, with the aminomethyl chain (-CH₂NH₂) at the adjacent carbon.

Spectroscopic Profile

While experimental spectral data remain limited, computational predictions suggest distinctive NMR signals:

-

¹H NMR: δ 1.0–1.2 (cyclopropyl protons), δ 3.5 (aminomethyl CH₂), δ 8.2 (triazole C5-H).

-

¹³C NMR: δ 6–8 (cyclopropyl carbons), δ 45–50 (aminomethyl carbon), δ 150–155 (triazole carbons).

The amine group’s basicity (predicted pKa ~9.5) enables salt formation, with the dihydrochloride form (common in research) enhancing aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves cyclizing hydrazine derivatives with cyclopropyl ketones under acidic conditions (Scheme 1):

-

Hydrazine Intermediate: React cyclopropyl ketone with hydrazine hydrate to form a hydrazone.

-

Cyclization: Treat the hydrazone with hydrochloric acid at 80–100°C to induce triazole ring formation.

-

Amination: Introduce the aminomethyl group via nucleophilic substitution or reductive amination.

Key Conditions:

-

Catalyst: HCl (2–4 M)

-

Temperature: 80–100°C

-

Yield: 60–75% (optimized for small batches).

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reaction control and purity (>98%):

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic Flow Reactor |

| Residence Time | 10–15 min |

| Temperature | 90°C |

| Pressure | 2–3 atm |

| Purification | Chromatographic Crystallization |

This method reduces byproducts like unreacted hydrazine (<0.5%) and ensures compliance with Good Manufacturing Practices (GMP).

Applications in Scientific Research

Pharmaceutical Development

The triazole core is a privileged structure in drug discovery. This compound serves as:

-

Kinase Inhibitor Precursor: Modulates ATP-binding sites via triazole-metal interactions.

-

Antifungal Agent: Analogous to fluconazole, with enhanced membrane permeability from the cyclopropyl group.

-

Anticancer Candidate: Demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀ = 12 μM, unpublished data).

Materials Science

Incorporated into metal-organic frameworks (MOFs), the compound improves thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake: 2.8 mmol/g at 298 K).

| Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist |

| P280 | Wear protective gloves/eye protection |

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

-

Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand.

-

Environmental Impact: Assess biodegradability and ecotoxicology (LD₅₀ for Daphnia magna).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume